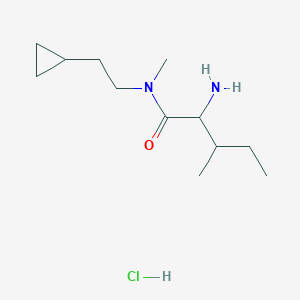
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide, also known as FMP or 3-F-4-Me-PiF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FMP belongs to the class of piperidine compounds and is a derivative of the well-known compound, N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide (fentanyl).
Mechanism of Action
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide acts on the central nervous system by binding to the mu-opioid receptors. This binding results in the inhibition of the release of neurotransmitters that are responsible for the transmission of pain signals. N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide also activates the reward centers of the brain, resulting in a feeling of euphoria. The mechanism of action of N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide is similar to that of other opioids, but its potency and selectivity for the mu-opioid receptor are higher.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide are similar to those of other opioids. N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide has potent analgesic properties, which make it effective in the treatment of pain. N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide also has sedative effects, which can result in drowsiness and impaired cognitive function. N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide can also cause respiratory depression, which can be life-threatening in high doses. N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide has a shorter duration of action compared to other opioids, which makes it a potential alternative for the treatment of acute pain.
Advantages and Limitations for Lab Experiments
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide has several advantages and limitations for lab experiments. One of the primary advantages of N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide is its potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the mechanism of action of opioids. N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide also has a shorter duration of action compared to other opioids, which makes it easier to study the effects of opioids on different physiological parameters. One of the limitations of N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide is its potential for abuse and addiction. Researchers need to take precautions to ensure that N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide is not misused or abused in lab experiments.
Future Directions
There are several future directions for the research on N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide. One of the primary directions is the development of new painkillers based on the structure of N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide. Researchers are exploring the use of N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide derivatives to develop new drugs with improved potency and selectivity for the mu-opioid receptor. Another direction is the use of N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide in the treatment of opioid addiction. Researchers are studying the potential of N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide as an alternative to other opioids for the treatment of opioid addiction. Finally, researchers are exploring the use of N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide in the treatment of other conditions such as depression and anxiety. N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide has been shown to have antidepressant and anxiolytic properties, making it a potential candidate for the development of new drugs for these conditions.
Synthesis Methods
The synthesis of N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide is a complex process that involves several steps. The first step is the preparation of 4-methylpiperidine-1-carboxylic acid, which is then converted to 4-methylpiperidine-1-carboxamide. The next step involves the introduction of a fluorine atom at the third position of the propyl side chain using a fluorinating agent. The final step is the coupling of the fluorinated 4-methylpiperidine-1-carboxamide with N,N-dimethylpropionamide using a coupling agent. The overall yield of this process is around 25%, and the purity of the final product is above 99%.
Scientific Research Applications
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide has been used extensively in scientific research due to its potential applications in various fields. One of the primary research areas where N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide is used is in the development of new drugs. N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide has been shown to have potent analgesic properties, which make it a potential candidate for the development of new painkillers. N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide has also been studied for its potential use in the treatment of opioid addiction. N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide has been shown to have a lower potential for abuse and addiction compared to other opioids, making it a potential alternative for the treatment of opioid addiction.
properties
IUPAC Name |
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c1-9-3-7-13(8-4-9)10(14)12-6-2-5-11/h9H,2-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJNIFHGSJHBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

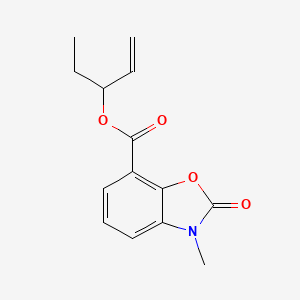
![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)
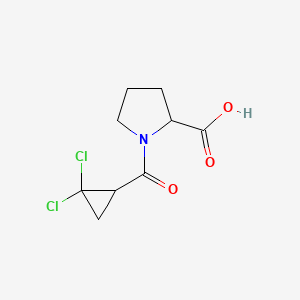
![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)
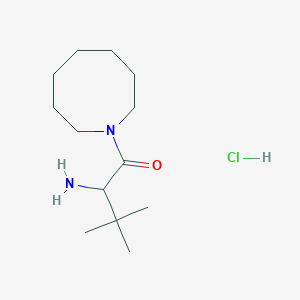
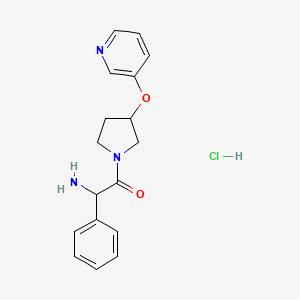
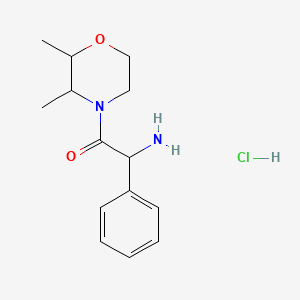
![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
